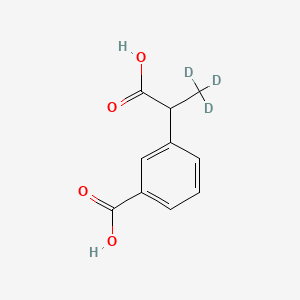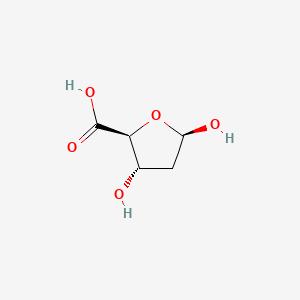
Acide 3-carboxy-α-méthylbenzèneacétique-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is a deuterated analogue of 3-Carboxy-alpha-methylbenzeneacetic Acid, which is an impurity of Ketoprofen. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as an impurity standard for Ketoprofen, aiding in the quality control of pharmaceutical products.
Industry: The compound is used in the development and testing of new drugs and chemical processes.
Méthodes De Préparation
The synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves several steps. One common method includes the condensation reaction of alpha-methylbenzeneacetone with nitrobenzeneacetone to form 2-methyl-3-phenyl-2-nitropropene. This intermediate is then subjected to hydroxymethylation to produce 3-hydroxy-2-methyl-3-phenylpropionic acid. Finally, carboxylation of this compound yields 3-Carboxy-alpha-methylbenzeneacetic Acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Mécanisme D'action
The mechanism of action of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it is often used to trace metabolic pathways and study the kinetics of chemical reactions. The presence of deuterium allows for the differentiation between the compound and its non-deuterated counterpart, providing insights into the molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:
3-Carboxy-alpha-methylbenzeneacetic Acid: The non-deuterated version, used as an impurity standard for Ketoprofen.
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief.
3-Hydroxy-2-methyl-3-phenylpropionic Acid: An intermediate in the synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid.
These compounds share similar chemical structures but differ in their specific applications and properties, with 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 being particularly valuable for research due to its stable isotope labeling.
Propriétés
IUPAC Name |
3-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOZEBXQQUHQW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)
![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)

![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)

